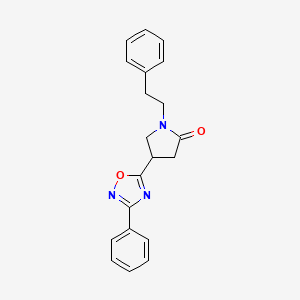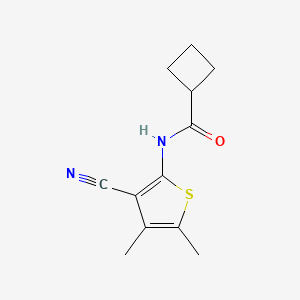
Cyclopentyl-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(3-methylpiperidin-1-yl)methanone, also known as CYCLOPENTYLONE, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been shown to have a number of physiological and biochemical effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been associated with neurotoxicity and damage to the dopamine system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that it is a relatively new compound, and there is limited information available on its long-term effects on the brain and body.
Orientations Futures
There are several future directions for research on Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of research is its potential as a tool for studying the dopamine system in the brain. Further studies are also needed to determine the long-term effects of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE is a synthetic compound that belongs to the class of designer drugs known as cathinones. It has gained popularity in recent years due to its stimulant effects on the central nervous system. Although there is limited information available on its long-term effects, Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has potential as a treatment for depression and other psychiatric disorders, as well as a tool for studying the dopamine system in the brain. Further research is needed to fully understand its effects on the brain and body.
Méthodes De Synthèse
The synthesis of Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE involves the condensation of cyclopentanone with 3-methylpiperidine in the presence of an acid catalyst. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Cyclopentyl-(3-methylpiperidin-1-yl)methanoneNE has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant effects, similar to other cathinones such as methcathinone and mephedrone. Studies have also investigated its potential as a treatment for depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
cyclopentyl-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-10-5-4-8-13(9-10)12(14)11-6-2-3-7-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDNTBCBDZFPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-(3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)


![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)